cis-3-(Boc-amino)-5-methylpiperidine cis-3-(Boc-amino)-5-methylpiperidine tert-butyl N-[(3R,5S)-5-Methylpiperidin-3-yl]carbamatetert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate is used in the synthetic preparation of polycyclic TLR7/8 antagonists towards the treatment of immune disorders.

Brand Name: Vulcanchem
CAS No.: 1270019-92-5
VCID: VC2850222
InChI: InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
SMILES: CC1CC(CNC1)NC(=O)OC(C)(C)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol

cis-3-(Boc-amino)-5-methylpiperidine

CAS No.: 1270019-92-5

Cat. No.: VC2850222

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

cis-3-(Boc-amino)-5-methylpiperidine - 1270019-92-5

Specification

CAS No. 1270019-92-5
Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
IUPAC Name tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
Standard InChI InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
Standard InChI Key CNALVHVMBXLLIY-DTWKUNHWSA-N
Isomeric SMILES C[C@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C
SMILES CC1CC(CNC1)NC(=O)OC(C)(C)C
Canonical SMILES CC1CC(CNC1)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity and Nomenclature

cis-3-(Boc-amino)-5-methylpiperidine is a piperidine derivative characterized by its unique structural configuration. The compound has several synonyms in scientific literature, including tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate and tert-butyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate, which reflect its stereochemical configuration . The compound is registered with the Chemical Abstracts Service (CAS) under the number 1270019-92-5, with additional registry numbers including 1187055-56-6 that may represent the same compound in different database systems .

The molecular formula of cis-3-(Boc-amino)-5-methylpiperidine is C11H22N2O2, with a precise molecular weight of 214.30 g/mol as computed by PubChem 2.1 . This six-membered heterocyclic compound contains a nitrogen atom within the ring structure, with the additional amino group protected by the tert-butoxycarbonyl (Boc) group positioned at the 3-carbon of the piperidine ring, while the methyl substituent is located at the 5-position in a cis stereochemical arrangement relative to the Boc-amino group.

Structural Configuration and Stereochemistry

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of cis-3-(Boc-amino)-5-methylpiperidine is largely determined by its functional groups. The Boc-protected amino group serves as a key reactive site once deprotected, while the piperidine nitrogen provides a basic center for potential reactions. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis as a protecting group due to its stability under basic and nucleophilic conditions, while being readily cleaved under acidic conditions to reveal the free amine.

The compound can participate in various chemical transformations typical of protected amines and piperidine derivatives. The piperidine nitrogen can act as a nucleophile in alkylation and acylation reactions, while the protected amino group can be unveiled for further functionalization through acid-catalyzed deprotection reactions. The methyl group at the 5-position may influence the reactivity of the molecule through subtle electronic and steric effects, particularly affecting the conformation of the piperidine ring.

Synthesis and Preparation Methods

Industrial Production Methods

For industrial-scale production, the synthesis of cis-3-(Boc-amino)-5-methylpiperidine would likely follow similar routes to those used in laboratory settings, but with optimizations for efficiency, safety, and scale. Based on industrial methods used for related compounds, the process would involve automated reactors and continuous flow systems to ensure consistent quality and yield.

The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process, with careful control of temperature, concentration, and reaction time. Purification methods such as crystallization or chromatography would be employed to achieve the desired purity levels for pharmaceutical or research applications. Quality control measures would include stereochemical analysis to ensure the correct cis configuration is maintained throughout the production process.

Applications in Chemical Research and Pharmaceutical Development

Role as a Synthetic Building Block

cis-3-(Boc-amino)-5-methylpiperidine serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules with potential biological activity. The protected amino group provides a convenient handle for selective functionalization in multi-step syntheses, while the methyl group can influence the conformational properties and lipophilicity of the final compounds.

In synthetic applications, the compound can be used as an intermediate in the preparation of more complex piperidine derivatives, which feature prominently in many pharmaceutical compounds. The stereochemically defined nature of the compound makes it particularly valuable when stereochemistry is crucial for the biological activity of the target molecules.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of cis-3-(Boc-amino)-5-methylpiperidine can be identified from the search results, each with distinct structural features that may influence their chemical and biological properties. Table 1 presents a comparative analysis of these related compounds.

Table 1: Comparison of cis-3-(Boc-amino)-5-methylpiperidine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Distinctive Structural Features
cis-3-(Boc-amino)-5-methylpiperidine1270019-92-5C11H22N2O2214.30Methyl group at position 5, Boc-amino at position 3, cis configuration
(3S)-3-(Boc-amino)-3-methylpiperidine1363378-21-5C11H22N2O2214.30Methyl and Boc-amino groups both at position 3
cis-4-(Boc-amino)-3-methyl-piperidine473839-06-4C11H22N2O2214.30Boc-amino at position 4, methyl at position 3, cis configuration
cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine1523530-57-5C11H19F3N2O2268.28Trifluoromethyl group at position 5 instead of methyl

Analytical Characterization

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of cis-3-(Boc-amino)-5-methylpiperidine. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides valuable information about the compound's structure, including the confirmation of the cis stereochemistry between the Boc-amino and methyl groups. The characteristic signals from the tert-butyl group of the Boc protecting group, typically appearing around 1.4 ppm in the 1H NMR spectrum, serve as distinctive markers for this compound.

Infrared (IR) spectroscopy can identify key functional groups, with the carbamate C=O stretch of the Boc group typically appearing around 1690-1710 cm-1. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that can be characteristic of the Boc-protected piperidine structure, with common fragments resulting from the loss of the tert-butyl group or the entire Boc group.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques for assessing the purity of cis-3-(Boc-amino)-5-methylpiperidine and separating it from potential isomers or synthetic by-products. Chiral chromatography may be particularly useful for confirming the stereochemical purity of the compound, ensuring that the desired cis configuration is maintained throughout synthesis and purification processes.

The retention time and elution profile of the compound in various chromatographic systems can provide additional identifying characteristics and can be used to develop analytical methods for quality control in research or production settings. These chromatographic methods, combined with spectroscopic techniques, form a comprehensive analytical approach for the characterization of cis-3-(Boc-amino)-5-methylpiperidine.

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